molecular formula C8H14BrNOS B141108 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide CAS No. 54016-70-5

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Cat. No.: B141108
CAS No.: 54016-70-5
M. Wt: 252.17 g/mol
InChI Key: BDQRQMLWZJQQKS-UHFFFAOYSA-M
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Description

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a fine chemical product with a structural formula of C8H14BrNOS. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide involves the reaction of 5-(2-hydroxyethyl)-4-methylthiazole with ethyl bromide. The reaction is typically carried out in a sealed reactor under the protection of inert gases. The reaction conditions include a temperature range of 50 to 100°C and a reaction time of 2 to 6 hours . After the reaction, the product is obtained through crystallization and separation processes.

Industrial Production Methods

For industrial production, the method involves refluxing 5-(2-hydroxyethyl)-4-methylthiazole with monobromethane in acetonitrile solution for 24 hours. This method, however, has limitations such as high energy consumption and long production cycles . An improved method involves using a reaction device with a temperature control meter and a low-pressure safety valve to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide undergoes various chemical reactions, including substitution reactions. The compound reacts with different reagents under specific conditions to form various products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include ethyl bromide and acetonitrile. The reactions are typically carried out under reflux conditions with temperatures ranging from 50 to 100°C .

Major Products Formed

The major product formed from the reaction of 5-(2-hydroxyethyl)-4-methylthiazole with ethyl bromide is this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a catalyst in certain reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-(2-ethoxy)-4-methylthiazole bromide
  • 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazole

Uniqueness

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is unique due to its specific structural properties and reactivity. It offers advantages in terms of production efficiency and safety compared to similar compounds .

Properties

IUPAC Name

2-(3-ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14NOS.BrH/c1-3-9-6-11-8(4-5-10)7(9)2;/h6,10H,3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQRQMLWZJQQKS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CSC(=C1C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968844
Record name 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54016-70-5
Record name 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54016-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054016705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide
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Q & A

Q1: What is the role of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in atorvastatin synthesis?

A: this compound acts as a catalyst in the Stetter condensation reaction, a crucial step in synthesizing atorvastatin []. This reaction involves the coupling of a Michael acceptor (in this case, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzene[3-14C]butaneamide) with an aldehyde (p-fluorobenzaldehyde) to form a 1,4-dicarbonyl compound, a key intermediate in the multi-step synthesis of atorvastatin.

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